molecular formula C26H22N2O3 B5367274 4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5367274
M. Wt: 410.5 g/mol
InChI Key: UCVPNUUYQLHXCX-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolone derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Additionally, it has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
The compound 4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as arthritis, Alzheimer's disease, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using this compound in lab experiments is its potential therapeutic applications. It has been found to possess various biochemical and physiological effects, making it a promising candidate for drug discovery and development. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions that could be explored with regards to the compound 4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its mechanism of action. This could involve conducting more in-depth studies to identify its target enzymes and receptors.
Another potential direction is to explore its potential therapeutic applications. This could involve conducting preclinical and clinical trials to evaluate its efficacy and safety in the treatment of various diseases. Additionally, it could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, the compound this compound is a promising candidate for scientific research. It has been found to possess various biochemical and physiological effects, making it a potential candidate for drug discovery and development. While there are some limitations associated with its use in lab experiments, there are also several future directions that could be explored to further understand its potential applications.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde and 2,5-diphenyl-1H-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for a specific period of time. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

The compound 4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-3-16-31-23-15-14-19(18-24(23)30-2)17-22-25(20-10-6-4-7-11-20)27-28(26(22)29)21-12-8-5-9-13-21/h3-15,17-18H,1,16H2,2H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPNUUYQLHXCX-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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